![molecular formula C13H9Cl3N2O2 B14250545 6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one CAS No. 499223-35-7](/img/structure/B14250545.png)
6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various fields such as medicine, agriculture, and industry
Métodos De Preparación
The synthesis of 6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one involves several steps. One common method includes the reaction of 6-chloropyridazin-3(2H)-one with 2-(2,2-dichlorocyclopropyl)phenol under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Análisis De Reacciones Químicas
6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one involves the inhibition of specific enzymes. For example, it has been shown to inhibit homogentisate solanesyltransferase, an enzyme involved in the biosynthesis of plastoquinone in plants . This inhibition disrupts the carotenoid biosynthesis pathway, leading to the bleaching of plant tissues and ultimately plant death.
Comparación Con Compuestos Similares
6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one can be compared with other pyridazinone derivatives such as:
Cyclopyrimorate: Another pyridazinone derivative used as a herbicide, which also inhibits homogentisate solanesyltransferase.
Pyridaben: A pyridazinone-based acaricide used to control mites in agriculture.
Norflurazon: A herbicide that inhibits phytoene desaturase, another enzyme in the carotenoid biosynthesis pathway.
These compounds share similar structural features and biological activities but differ in their specific targets and applications.
Propiedades
Número CAS |
499223-35-7 |
|---|---|
Fórmula molecular |
C13H9Cl3N2O2 |
Peso molecular |
331.6 g/mol |
Nombre IUPAC |
6-chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]-1H-pyridazin-4-one |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-11-5-9(19)12(18-17-11)20-10-4-2-1-3-7(10)8-6-13(8,15)16/h1-5,8H,6H2,(H,17,19) |
Clave InChI |
ZAKGFYIXBJOSFU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Cl)Cl)C2=CC=CC=C2OC3=NNC(=CC3=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


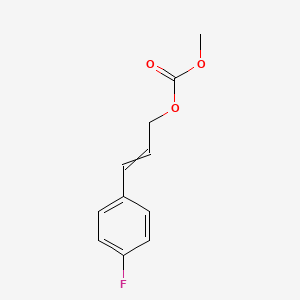
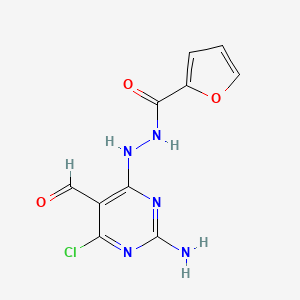
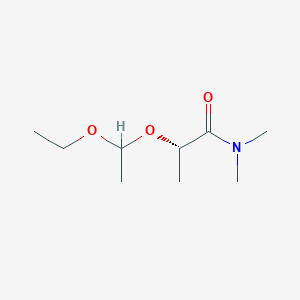
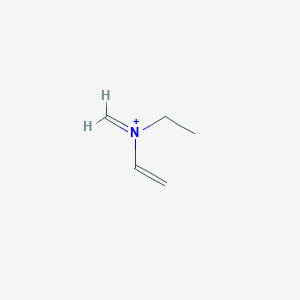
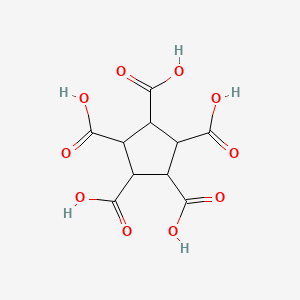
![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
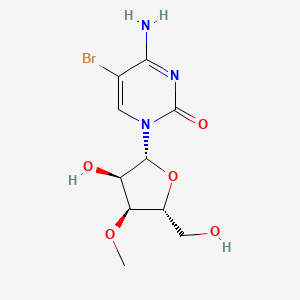
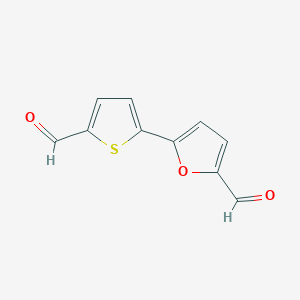
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
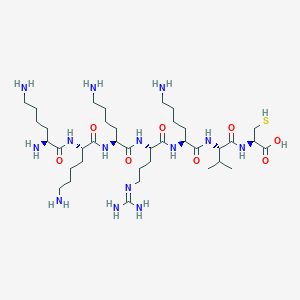
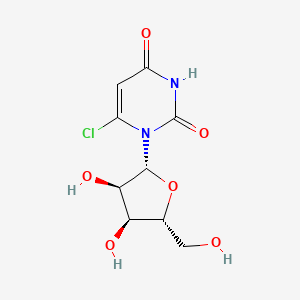
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)

